3-t-Butyl-4-hydroxybenzene-sulfonic acid sodium

Description

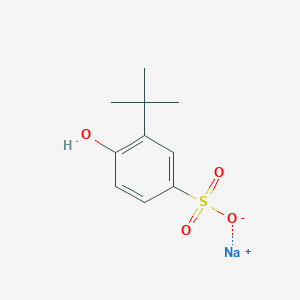

3-t-Butyl-4-hydroxybenzene-sulfonic acid sodium is an organosulfonic acid salt characterized by a benzene ring substituted with a hydroxyl (-OH) group at the para position, a bulky tert-butyl (-C(CH₃)₃) group at the meta position, and a sulfonic acid (-SO₃H) group neutralized as a sodium salt. This structure confers unique physicochemical properties:

- Steric hindrance: The tert-butyl group reduces reactivity at the aromatic ring, enhancing stability against electrophilic substitution .

- Acidity: The sulfonic acid group (pKa ~ -1 to 2) is highly acidic, while the phenolic hydroxyl group exhibits moderate acidity (estimated pKa ~9–10, influenced by the electron-donating tert-butyl group) .

- Solubility: The sodium salt form improves water solubility compared to the free acid, making it suitable for aqueous applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-tert-butyl-4-hydroxybenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4S.Na/c1-10(2,3)8-6-7(15(12,13)14)4-5-9(8)11;/h4-6,11H,1-3H3,(H,12,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYFCCIYWGDCGI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NaO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-t-Butyl-4-hydroxybenzene-sulfonic acid sodium typically involves the sulfonation of 3-t-Butyl-4-hydroxybenzene. The reaction is carried out under controlled conditions using sulfuric acid or its derivatives as sulfonating agents . The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the sulfonation and neutralization steps .

Chemical Reactions Analysis

2.1. Acid-Base Reactions

-

The sulfonic acid group () is strongly acidic (pKa ~1–2), while the phenolic hydroxyl () is weakly acidic (pKa ~10).

-

Proton exchange : Reacts with bases (e.g., NaOH) to form salts or with acids to regenerate the sulfonic acid form.

2.2. Esterification

The sulfonate group can participate in esterification under acidic conditions :

2.3. Substitution Reactions

-

Electrophilic substitution : The tert-butyl group directs electrophiles to the ortho and para positions relative to the hydroxyl group.

-

Halogenation : Reacts with bromine in acetic acid to form 3-t-butyl-4-hydroxy-5-bromobenzenesulfonic acid sodium.

Antioxidant Mechanisms

NaTBHS inhibits oxidative chain reactions via:

-

Radical scavenging :

-

The phenoxy radical () is stabilized by resonance and the electron-donating tert-butyl group.

-

-

Metal chelation : Binds transition metals (e.g., Fe³⁺), preventing Fenton reactions .

Experimental data :

Thermal and Oxidative Stability

-

Thermal decomposition : Begins at 220°C, releasing SO₃ and tert-butylene.

-

Stability in solution : Stable in aqueous NaOH (pH 8–12) but hydrolyzes in strong acids (pH <2).

Scientific Research Applications

3-tert-Butyl-4-hydroxybenzenesulfonic acid sodium, also known as sodium 3-tert-butyl-4-hydroxybenzenesulfonate, is an organosulfur compound with a sulfonic acid group and a tert-butyl group attached to a benzene ring. It is classified as an antioxidant and is used in various chemical reactions due to its functional groups.

Applications

3-tert-Butyl-4-hydroxybenzenesulfonic acid sodium has potential applications in various scientific fields.

Antioxidant Properties:

- The compound is known for its antioxidant properties . It can effectively inhibit oxidative stress markers in biological systems.

- The antioxidant mechanism involves the formation of stable phenoxy radicals that do not propagate further oxidation processes, effectively mitigating lipid peroxidation.

Synthesis:

- 3-tert-Butyl-4-hydroxybenzenesulfonic acid sodium can be synthesized through the sulfonation of 2-tert-butylphenol with sulfuric acid, followed by neutralization with sodium hydroxide or sodium bicarbonate to yield the sodium salt form.

- The reaction conditions for the sulfonation typically require careful temperature control to prevent decomposition of the reactants. The yield and purity of the product can be enhanced through recrystallization from suitable solvents, such as ethanol.

Reactions:

- 3-tert-Butyl-4-hydroxybenzenesulfonic acid sodium can participate in various chemical reactions due to its functional groups.

Mechanism of Action

The mechanism of action of 3-t-Butyl-4-hydroxybenzene-sulfonic acid sodium involves its interaction with molecular targets such as enzymes and proteins. The compound’s hydroxyl group can form hydrogen bonds with active sites, while the sulfonic acid group enhances its solubility and reactivity. These interactions can modulate enzymatic activity and protein functions, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Acidity and Solubility

Key Observations :

- Sulfosalicylic acid’s additional carboxylic acid group enhances its chelating capacity, making it useful in protein precipitation (e.g., in clinical diagnostics) .

- Aliphatic sulfonates (e.g., 4-hydroxy-1-butanesulfonic acid) exhibit lower aromatic reactivity but may have reduced solubility in non-polar solvents compared to aromatic derivatives .

Biological Activity

3-t-Butyl-4-hydroxybenzene-sulfonic acid sodium, also known as sodium 3-tert-butyl-4-hydroxybenzenesulfonate, is an organosulfur compound with significant biological activity, particularly noted for its antioxidant properties. This article reviews the compound's biological activities, synthesis, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a sulfonic acid group and a tert-butyl group attached to a benzene ring, which contributes to its chemical reactivity and biological functions. The synthesis typically involves the sulfonation of 2-tert-butylphenol using sulfuric acid, followed by neutralization with sodium hydroxide or sodium bicarbonate to yield the sodium salt form. The reaction conditions require careful temperature control to ensure optimal yield and purity.

Antioxidant Activity

Mechanism of Action:

The primary biological activity of this compound is its role as an antioxidant. It acts by donating hydrogen atoms from its hydroxyl group, thus neutralizing free radicals and preventing oxidative stress in biological systems. The formation of stable phenoxy radicals is crucial in this process, as these radicals do not propagate further oxidation reactions, effectively mitigating lipid peroxidation.

Research Findings:

Experimental studies have demonstrated that this compound inhibits markers of oxidative stress in various biological models. For instance, it has shown effectiveness in reducing lipid peroxidation levels in mouse brain homogenates and other cellular systems .

Biological Applications

This compound has potential applications across various fields:

- Pharmaceuticals: Due to its antioxidant properties, it may be utilized in formulations aimed at reducing oxidative damage associated with diseases such as Alzheimer’s and cardiovascular disorders.

- Food Industry: Its ability to inhibit oxidation makes it a candidate for use as a food preservative.

- Cosmetics: The compound can be incorporated into skincare products for its protective effects against oxidative stress from environmental factors.

Case Studies

-

Oxidative Stress Reduction:

A study evaluated the effects of 3-t-butyl-4-hydroxybenzenesulfonic acid sodium on oxidative stress markers in vitro. The results indicated a significant reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, suggesting its protective role against oxidative damage . -

Inhibition of Enzymatic Activity:

In another study, the compound was tested for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). It exhibited moderate inhibitory activity, indicating potential implications for neuroprotective applications .

Safety and Toxicity

The safety profile of this compound has been assessed through various toxicity studies. It is generally considered to have low toxicity; however, further investigations are necessary to fully understand its long-term effects and environmental impact. The predicted bioaccumulation potential is low due to its ionizable nature, which affects its environmental behavior .

Summary Table of Biological Activities

Q & A

Q. Basic Research Focus

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substitution patterns (e.g., <i>t</i>-butyl group at C3, sulfonate at C4) via chemical shifts (δ 1.3 ppm for <i>t</i>-butyl, δ 7.5–8.0 ppm for aromatic protons) .

- FT-IR : Validate sulfonate group presence (S=O stretching at 1030–1200 cm⁻¹) and hydroxyl retention (broad O-H stretch at 3200–3600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M-Na]⁻ at <i>m/z</i> 285.1) and fragmentation patterns .

What experimental strategies can study ion-exchange kinetics in polymer matrices?

Q. Advanced Research Focus

- In Situ Characterization : Use time-resolved small-angle X-ray scattering (SAXS) to monitor sulfonate group interactions in Nafion-like matrices .

- Electrochemical Impedance Spectroscopy (EIS) : Quantify proton conductivity under varying humidity (30–90% RH) to model ion transport .

- Molecular Dynamics (MD) Simulations : Parameterize force fields using sulfonate hydration energies to predict diffusion coefficients .

How can computational modeling predict aqueous solution behavior?

Q. Advanced Research Focus

- Quantum Mechanics (QM) : Calculate pKa values (e.g., DFT at B3LYP/6-311+G(d,p)) to assess sulfonate deprotonation trends .

- COMSOL Multiphysics : Model pH-dependent aggregation using Poisson-Boltzmann equations and experimental diffusion data .

- Machine Learning (ML) : Train models on existing solubility datasets (e.g., PubChem) to predict co-solvent effects .

What are key considerations for optimizing synthesis yield?

Q. Basic Research Focus

- Catalyst Selection : Sulfuric acid vs. chlorosulfonic acid: the latter reduces side-product formation but requires strict temperature control (60°C) .

- Reaction Time : Monitor via TLC (Rf 0.4 in ethyl acetate/hexane 1:3) to terminate before byproduct generation.

- Workup Efficiency : Liquid-liquid extraction (dichloromethane/water) removes unreacted phenol; yield typically 70–85% .

How can degradation mechanisms be assessed under oxidative conditions?

Q. Advanced Research Focus

- Accelerated Aging Studies : Expose to H2O2/UV (254 nm) and track sulfonate decomposition via ICP-OES (sulfur loss) .

- EPR Spectroscopy : Detect radical intermediates (e.g., hydroxyl radicals) during photooxidation .

- Comparative Analysis : Benchmark against PFSA ionomers, which show backbone unzipping at >80°C .

What methodologies validate batch-to-batch consistency in biological assays?

Q. Advanced Research Focus

- QC Metrics : Mandate HPLC-UV (λ = 254 nm) and LC-MS for impurity profiling (<0.5% threshold) .

- Bioassay Calibration : Use internal standards (e.g., deuterated analogs) to normalize cell viability data across batches .

- Stability-Indicating Methods : Stress testing (40°C/75% RH for 4 weeks) confirms shelf-life robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.